REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH3:18])[C:6]([O:16][CH3:17])=[C:7]([CH:9]([OH:15])[C:10](=[NH:14])[O:11]CC)[CH:8]=1.[C:19](Cl)(Cl)=[O:20].C(N(CC)CC)C>O1CCCC1>[Cl:2][C:3]1[CH:4]=[C:5]([CH3:18])[C:6]([O:16][CH3:17])=[C:7]([CH:9]2[O:15][C:19](=[O:20])[NH:11][C:10]2=[O:14])[CH:8]=1 |f:0.1|
|
Name
|
ethyl 1-(5-chloro-2-methoxy-3-methylphenyl)-1-hydroxymethanecarboximidate hydrochloride
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C(=C(C1)C(C(OCC)=N)O)OC)C
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
By the procedure of Example 9, except that methylene chloride was used in place of chloroform for product extraction
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of methylene chloride
|
Type
|
CUSTOM
|
Details
|
The combined organic phase/extracts was evaporated to solids
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
to precipitate the desired product (1.81 g., 83%, m.p. 184°-186° C.)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from toluene
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
purified 5-(5-chloro-2-methoxy-3-methylphenyl)oxazolidine-2,4-dione (1.57 g., 72% over-all; m.p. 187°-189° C.)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=C(C1)C1C(NC(O1)=O)=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |